molecular formula C13H21NO3 B13348731 tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B13348731
M. Wt: 239.31 g/mol
InChI Key: FGAZTICMZUHRCA-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate is a compound that belongs to the family of beta-lactams. It is characterized by its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring containing nitrogen and oxygen atoms.

Chemical Reactions Analysis

tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved depend on the specific biological context and the enzymes targeted .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate include:

Properties

IUPAC Name

tert-butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-7-5-6-8-13(9,14)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAZTICMZUHRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C(=O)N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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